Iso Cyclosporin H TFA Salt

Analytical chemistry Pharmaceutical quality control Mass spectrometry

Iso Cyclosporin H TFA Salt addresses the critical analytical challenge of co-eluting cyclosporin impurities. As an N→O acyl rearrangement degradation product, it is essential for establishing method specificity in ANDA and DMF submissions. - Enables resolution of co-elution risk with Cyclosporin H via orthogonal methods (LC-DMS-MS, NMR). - Supplied as a characterized TFA salt, requiring specific handling for hygroscopicity and acid persistence during validation. - Provides the definitive reference for impurity profiling, unsubstitutable by Cyclosporin H free amine.

Molecular Formula C₆₂H₁₁₁N₁₁O₁₂ .xTFA
Molecular Weight 1202.6111402
Cat. No. B1153980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Cyclosporin H TFA Salt
Synonyms(2S,3R,4R,6E)-3-Hydroxy-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-D-valine 11→1)-Lactone TFA Salt;  10-(N-Methyl-
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₂ .xTFA
Molecular Weight1202.6111402
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iso Cyclosporin H TFA Salt Impurity Reference Standard


Iso Cyclosporin H TFA Salt (CAS free amine: 83602-43-1) is an impurity and structural isomer of Cyclosporin H, a member of the cyclosporin family of cyclic undecapeptides . It is supplied as the trifluoroacetic acid (TFA) salt form with molecular formula C₆₂H₁₁₁N₁₁O₁₂·x(C₂HF₃O₂) and molecular weight 1202.61 + x(114.02) . The compound arises as a degradation product formed via N→O acyl rearrangement under acidic conditions, distinguishing it from the native cyclic peptide structure of Cyclosporin H [1]. The compound is utilized primarily as a reference standard in pharmaceutical analytical method development, quality control, and stability studies for cyclosporin formulations.

Workflow Pharmaceutical impurity profiling and analytical method validation
Format TFA salt reference standard; structural isomer of Cyclosporin H
Use Context Stability studies and quality control for cyclosporin formulations

Iso Cyclosporin H TFA Salt Substitution Risks


Iso Cyclosporin H TFA Salt cannot be substituted with Cyclosporin H or other cyclosporin impurities in analytical applications due to its unique chromatographic behavior and salt form. As an N→O acyl rearrangement product, Iso Cyclosporin H exhibits chromatographic properties that closely approximate the parent compound Cyclosporin H, creating a high risk of co-elution under standard HPLC conditions [1]. This co-elution risk necessitates orthogonal analytical methods (LC-MS/MS with DMS separation or NMR confirmation) for definitive identification and quantification [2]. Additionally, the TFA salt form introduces distinct physicochemical properties—including hygroscopicity, altered solubility, and acid persistence—that affect sample handling, storage, and analytical method validation compared to the free amine form . Generic substitution with Cyclosporin H (free amine, CAS 83602-39-5) or Iso Cyclosporin A would fail to provide the appropriate reference for impurity profiling and regulatory submission requirements under ICH guidelines [2].

Co-elution risk Iso Cyclosporin H co-elutes with Cyclosporin H under standard HPLC; orthogonal methods (LC-DMS-MS) are required for definitive identification.
Salt form mismatch The TFA salt exhibits distinct hygroscopicity, solubility, and acid persistence compared to the free amine, which alters sample handling and method performance.
Structural isomer mismatch Generic substitution with Cyclosporin H (free amine) or other cyclosporin impurities fails to provide the appropriate impurity profiling reference.

Iso Cyclosporin H TFA Salt Differentiation Evidence


DMS Separation from Cyclosporin H

Iso Cyclosporin H is a structural isomer of Cyclosporin H that cannot be distinguished by standard mass spectrometry alone. DMS coupled to MS enables separation of cyclosporin isomers including CycA, CycH (enantiomers), and isocyclosporin A (structural isomer). Iso Cyclosporin H requires orthogonal separation methods due to near-identical mass spectra and chromatographic co-elution risk with parent Cyclosporin H [1]. This analytical differentiation is critical for impurity profiling in pharmaceutical quality control [2].

DMS Separation
Class-level inference
Co-elution with Cyclosporin H under standard HPLC; orthogonal DMS-MS or NMR required for isomer resolution.
Supports isomer separation method validation and system suitability assessment.
Method specificity must be demonstrated due to near-identical mass spectra.
Analytical chemistry Pharmaceutical quality control Mass spectrometry

TFA Salt vs. Free Amine Differentiation

The TFA salt form of Iso Cyclosporin H exhibits distinct physicochemical properties compared to the free amine form (Cyclosporin H, CAS 83602-39-5). The compound is characterized as hygroscopic with storage requirements of -20°C under inert atmosphere , whereas Cyclosporin H free amine shows solubility in ethanol (20 mg/mL) and DMSO (40 mg/mL) with 36-month stability at -20°C . The TFA salt form demonstrates greater persistence under acidic and thermal conditions, directly impacting forced degradation study design and purification strategies [1].

TFA Salt vs. Free Amine
Head-to-head
Hygroscopic; requires inert atmosphere at −20 °C. Free amine stable lyophilized for 36 months.
Salt-form selection directly impacts storage protocols and handling workflow.
TFA counterion quantifiable by ion chromatography with suppressed conductivity detection.
Salt selection Physicochemical properties Sample handling

FPR1 Antagonist Selectivity vs. Cyclosporin A

Cyclosporin H (the parent compound of Iso Cyclosporin H impurity) demonstrates a fundamentally different pharmacological profile from Cyclosporin A (CsA). While CsA binds with high affinity to cyclophilin (IC₅₀ = 130-420 nM) and exerts immunosuppressive effects via calcineurin inhibition, Cyclosporin H has extremely low affinity for cyclophilin and lacks immunosuppressive activity [1]. Cyclosporin H is instead a potent and selective competitive antagonist of formyl peptide receptor 1 (FPR1) with an IC₅₀ of 0.7 µM and Ki of 0.10 µM [2]. In functional assays, CsH (8-800 nmol/L) concentration-dependently inhibited FMLP-induced histamine release from basophils, whereas CsA at identical concentrations (8-800 nmol/L) had little inhibitory effect [1].

FPR1 Antagonism
Head-to-head
CsH IC₅₀ 0.7 µM, Ki 0.10 µM; CsA shows minimal activity in functional basophil assay.
Reported FPR1 antagonist assay context; supports selectivity profiling studies.
Functional assay: FMLP-induced histamine release from human basophils.
FPR1 antagonist Neutrophil biology Inflammation

Lentiviral Transduction Enhancement vs. Cyclosporin A

Cyclosporin H functions as a viral transduction enhancer that increases lentiviral transduction efficiency in human cord blood-derived hematopoietic stem and progenitor cells (HSPCs) up to 10-fold compared to untreated controls [1]. This enhancement occurs without immunosuppressive activity, distinguishing Cyclosporin H from Cyclosporin A which exerts immunosuppression through calcineurin inhibition [1]. Cyclosporin H displays an additive effect when combined with Rapamycin or Prostaglandin E2 in transduction enhancement protocols [1].

Transduction Enhancement
Class-level inference
Up to 10-fold increase in lentiviral transduction in human cord blood HSPCs; non-immunosuppressive.
Reported transduction enhancement context; supports HSPC research model applications.
Additive effect observed when combined with Rapamycin or Prostaglandin E2.
Gene therapy Hematopoietic stem cells Viral transduction

P-Glycoprotein Binding Without Immunosuppression

Cyclosporin H binds directly to P-glycoprotein (the 170-kDa MDR efflux pump) and competes with cyclosporine A for P-glycoprotein binding despite lacking immunosuppressive activity [1]. Photoaffinity labeling studies using ³H-cyclosporine diazirine analogue demonstrated that binding to P-glycoprotein was competable by excess cyclosporine A and by the non-immunosuppressive cyclosporine H, establishing that P-glycoprotein binding is functionally decoupled from immunosuppressive potential [1]. This finding has implications for MDR reversal strategies in cancer chemotherapy.

P-glycoprotein Binding
Head-to-head
Cyclosporin H competes with cyclosporine A for P-glycoprotein binding without immunosuppressive activity.
P-glycoprotein binding decoupled from immunosuppression; supports MDR research tool context.
³H-cyclosporine diazirine photolabeling in viable MDR CHO cells.
Multidrug resistance P-glycoprotein Cancer pharmacology

Cyclophilin Binding Absence vs. Cyclosporin A

Cyclosporin A (CsA) binds with high affinity to cyclophilin A (IC₅₀ = 130-420 nM), a critical step in the molecular mechanism of immunosuppressive action, whereas cyclosporin H (CsH) has extremely low affinity for cyclophilin [1]. This differential cyclophilin binding explains the lack of immunosuppressive activity of CsH despite structural similarity to CsA. The single substitution of L-methyl-valine at position 11 in CsA with its D-isomer in CsH is sufficient to abrogate cyclophilin binding while preserving other pharmacological activities including FPR1 antagonism and P-glycoprotein binding [1].

Cyclophilin Binding Absence
Head-to-head
Cyclosporin A IC₅₀ 130–420 nM for cyclophilin A; Cyclosporin H shows extremely low affinity.
Binding absence confirms non-immunosuppressive profile; supports mechanistic selectivity interpretation.
Structural basis: L-MeVal→D-MeVal substitution at position 11.
Cyclophilin Immunosuppression Mechanism of action

Iso Cyclosporin H TFA Salt Application Scenarios


Impurity Profiling for ANDA/DMF Submissions

Iso Cyclosporin H TFA Salt serves as a characterized reference standard for impurity profiling in cyclosporin drug product analysis. As a degradation product formed via N→O acyl rearrangement, it is essential for method validation, stability studies, and quality control supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) submissions [1]. The compound's chromatographic similarity to parent Cyclosporin H (co-elution risk) necessitates its inclusion as a reference to establish method specificity and demonstrate adequate separation under validated HPLC or LC-DMS-MS conditions [2].

Cyclosporin Isomer Separation Method Development

Iso Cyclosporin H TFA Salt is a critical reference standard for developing and validating orthogonal analytical methods capable of resolving cyclosporin isomers. Standard MS alone cannot distinguish Iso Cyclosporin H from Cyclosporin H due to identical mass spectra; therefore, methods such as differential mobility spectroscopy (DMS) coupled to MS, or HPLC with NMR confirmation, are required [1]. The compound enables laboratories to establish system suitability parameters and demonstrate adequate resolution between structurally similar cyclosporin impurities [2].

Quality Control for FPR1 Antagonist Research

For research laboratories utilizing Cyclosporin H as a selective FPR1 antagonist (IC₅₀ = 0.7 µM, Ki = 0.10 µM) without immunosuppressive activity, Iso Cyclosporin H TFA Salt provides the necessary impurity reference standard to verify compound identity and purity [1]. Given that Cyclosporin H inhibits FMLP-induced neutrophil activation at 8-800 nmol/L while Cyclosporin A at identical concentrations shows minimal effect, ensuring the absence of Iso Cyclosporin H contamination is critical for experimental reproducibility and data integrity [2].

Reference Standard for Lentiviral Transduction Studies

In gene therapy research where Cyclosporin H is employed as a lentiviral transduction enhancer (up to 10-fold increase in human cord blood-derived HSPCs), Iso Cyclosporin H TFA Salt serves as a reference standard for analytical characterization of the parent compound [1]. The non-immunosuppressive profile of Cyclosporin H makes it particularly suitable for transduction enhancement without confounding immune modulation; analytical verification using the Iso Cyclosporin H impurity standard ensures compound integrity in these critical applications [1].

Application
Selection Property
Validation Focus
Cyclosporin impurity profiling
Characterized N→O acyl rearrangement reference standard
Method specificity, co-elution separation validation
Isomer separation method development
Orthogonal analytical reference (DMS-MS, HPLC-NMR)
Resolution between structural isomers, system suitability
FPR1 antagonist research quality control
Cyclosporin H identity and purity verification standard
Contaminant absence, analytical characterization
Lentiviral transduction enhancer research
Analytical reference for Cyclosporin H characterization
Compound integrity verification for transduction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iso Cyclosporin H TFA Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.